(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

Beschreibung

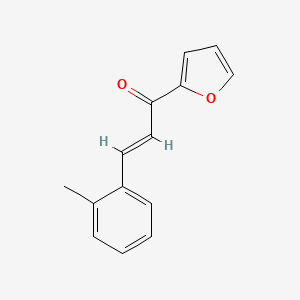

(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a furan-2-yl group at the 1-position and a 2-methylphenyl (o-tolyl) group at the 3-position (Figure 1). Chalcones, including this compound, are widely studied for their biological activities, such as antimicrobial, antifungal, and antiviral properties, owing to their planar structure and ability to interact with biological targets via hydrogen bonding and π-π stacking .

Eigenschaften

IUPAC Name |

(E)-1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAJARIUWSXYSZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, also known as furanone, is a compound with significant potential in medicinal chemistry. Its molecular formula is and it has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

- Molecular Weight : 212.24 g/mol

- Chemical Structure : The compound features a furan ring and a phenyl group, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| Purity | Typically 95% |

| IUPAC Name | (E)-1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one |

Antibacterial Activity

Research indicates that (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one exhibits notable antibacterial properties. A study conducted by researchers evaluated the compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

Table 1: Antibacterial Activity of (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

| Bacillus subtilis | 60 |

The results demonstrate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro studies have demonstrated its effectiveness against several fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 40 |

| Aspergillus niger | 80 |

These findings suggest that the compound could be a promising candidate for developing new antifungal agents.

Anticancer Properties

The anticancer potential of (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one has been investigated in various cancer cell lines. Studies have indicated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

A recent study focused on the effects of this compound on breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 45 µM.

The biological activities of (2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one are attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, promoting cell death.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

A comparison of substituents, melting points, yields, and purity for analogous chalcones is summarized in Table 1 .

Table 1: Physicochemical Properties of Selected Chalcone Derivatives

Key Observations :

Key Observations :

- The presence of electron-withdrawing groups (e.g., nitro in CAS 136353-19-0) or electron-donating groups (e.g., dimethylamino in ) modulates biological activity by altering electronic density and binding affinity .

- Antifungal activity is enhanced in compounds with polar substituents like hydroxy and methoxy groups (e.g., MIC = 0.62 mg/mL in ).

- Compound 8 (4-aminophenyl derivative) shows exceptional potency (MIC = 0.07 µg/mL) against T. rubrum, likely due to improved cellular uptake via the amino group .

Structural Insights from Crystallography and Spectroscopy

- X-ray studies of (E)-3-(2-chlorophenyl)-1-(2-furyl)prop-2-en-1-one reveal a planar conformation with dihedral angles <5° between aromatic rings, facilitating strong intermolecular interactions .

- Tautomerism and intramolecular H-bonding in furan-containing chalcones (e.g., FC and FDC derivatives) enhance stability and influence packing in crystalline phases .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.